molecular formula C11H12FNO B13419076 N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide

N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B13419076
M. Wt: 193.22 g/mol
InChI Key: PXELIROYYBOOFO-UHFFFAOYSA-N
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Description

N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the reaction of 5-fluoro-2,3-dihydro-1H-inden-1-one with acetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. Common solvents used in this reaction include ethanol and methanol, while bases such as potassium hydroxide (KOH) are often employed to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. Advanced techniques such as ultrasound irradiation and microwave-assisted synthesis may also be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 5-fluoro-2,3-dihydro-1H-inden-1-one, while reduction can produce 5-fluoro-2,3-dihydro-1H-inden-1-ylamine .

Mechanism of Action

The mechanism of action of N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in viral replication, thereby exhibiting antiviral properties . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide

InChI

InChI=1S/C11H12FNO/c1-7(14)13-11-5-2-8-6-9(12)3-4-10(8)11/h3-4,6,11H,2,5H2,1H3,(H,13,14)

InChI Key

PXELIROYYBOOFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=C1C=CC(=C2)F

Origin of Product

United States

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